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molecular formula C10H14N2 B8404512 5-Ethylaminoisoindoline CAS No. 127168-69-8

5-Ethylaminoisoindoline

Cat. No. B8404512
M. Wt: 162.23 g/mol
InChI Key: OPDRTCFCXGVBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05026856

Procedure details

400 mg of 10% palladium on carbon was added to 2.17 g of 2-benzyl-5-ethylaminoisoindoline prepared above in 30 ml of methanol and catalytic hydrogenation was carried out at 45° C. for 7 days. After removing the catalyst by filtration, the filtrate was concentrated and purified by vacuume distillation (bath temperature: 160°-200° C., pressure: 0.1 mmHg) to obtain 950 mg of 5-ethylaminoisoindoline.
Name
2-benzyl-5-ethylaminoisoindoline
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([NH:17][CH2:18][CH3:19])[CH:14]=2)[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[CH2:18]([NH:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2)[CH3:19]

Inputs

Step One
Name
2-benzyl-5-ethylaminoisoindoline
Quantity
2.17 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)NCC
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
purified by vacuume distillation (bath temperature: 160°-200° C., pressure: 0.1 mmHg)

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
C(C)NC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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